Tetraphenylantimony acetate
Description
Properties
CAS No. |
24696-71-7 |
|---|---|
Molecular Formula |
C26H23O2Sb |
Molecular Weight |
489.2 g/mol |
IUPAC Name |
(tetraphenyl-λ5-stibanyl) acetate |
InChI |
InChI=1S/4C6H5.C2H4O2.Sb/c4*1-2-4-6-5-3-1;1-2(3)4;/h4*1-5H;1H3,(H,3,4);/q;;;;;+1/p-1 |
InChI Key |
MOQVJYRFLPHSMW-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Molecular Structure and Coordination Geometry of Tetraphenylantimony Acetate
Antimony Coordination Environment in Solid and Solution States
The environment around the central antimony atom in tetraphenylantimony acetate (B1210297) is highly dependent on the physical state of the compound, showcasing a fascinating interplay between pentacoordination and hexacoordination.
In its fundamental structure, tetraphenylantimony acetate adopts a trigonal bipyramidal (TBP) geometry. tandfonline.comresearchgate.nettandfonline.comresearchgate.net However, crystallographic studies of the solid state reveal that this geometry is substantially distorted. tandfonline.comresearchgate.nettandfonline.comresearchgate.netresearchgate.net The primary cause of this distortion is a significant intramolecular interaction between the antimony atom and the formally non-bonded oxygen atom of the acetate group. tandfonline.comresearchgate.nettandfonline.comresearchgate.net
This interaction leads to several key deviations from an ideal TBP structure. A major feature is the dramatic opening of one of the equatorial C-Sb-C angles to as much as 152.6°. tandfonline.comresearchgate.nettandfonline.comresearchgate.net This expansion occurs at the expense of the other two equatorial C-Sb-C angles, which are compressed to approximately 102.5°. tandfonline.comresearchgate.nettandfonline.comresearchgate.net
The coordination number of the antimony atom in this compound changes between the solid and solution phases. In the solid state, the significant secondary bonding interaction with the second oxygen of the acetate ligand results in a structure that is best described as 6-coordinate. researchgate.netcdnsciencepub.comcdnsciencepub.com This contrasts with many other tetraphenylantimony(V) derivatives, which typically exhibit 5-coordinate structures. cdnsciencepub.comcdnsciencepub.com
In chloroform (B151607) or bromoform (B151600) solution, this secondary bonding is substantially reduced, and the compound behaves as a 5-coordinate species. researchgate.netcdnsciencepub.comcdnsciencepub.com This is supported by infrared spectroscopy data, which shows a shift in the carboxylate stretching frequencies between the solid and solution states, indicating a change in the coordination of the acetate group. tandfonline.com
A useful comparison can be made with the acetic acid adduct of this compound, Ph₄SbOAc·HOAc. In this compound, the non-bonded oxygen of the acetate group forms a strong hydrogen bond with the additional acetic acid molecule. tandfonline.comresearchgate.nettandfonline.com This prevents the secondary Sb···O interaction, leading to a structure with a much more regular trigonal bipyramidal geometry where the secondary bonding is almost nonexistent. tandfonline.comtandfonline.com
The secondary antimony-oxygen (Sb···O) bonding is the defining feature of this compound's solid-state structure. This intramolecular interaction causes the acetate group to act as a partially bidentate, or chelating, ligand. tandfonline.com The geometry is thus distorted from a true trigonal bipyramid towards a pseudo-octahedral arrangement as the antimony atom's coordination number approaches six. tandfonline.comresearchgate.net
The consequences of this secondary bonding are a significant departure from idealized geometries. tandfonline.comresearchgate.net The reduction in the Sb-O-C angle at the primarily bonded oxygen and the severe distortion of the equatorial C-Sb-C angles are direct results of the formally non-bonded oxygen being drawn toward the antimony center. tandfonline.comresearchgate.nettandfonline.comresearchgate.net When this interaction is diminished, as seen in solution or in its acetic acid adduct, a less strained, 5-coordinate trigonal bipyramidal structure is favored. tandfonline.comresearchgate.netcdnsciencepub.com
Structural Parameters and Bond Characterization
Detailed analysis of bond lengths and angles provides quantitative insight into the distorted geometry of this compound.
The distorted trigonal bipyramidal structure of this compound features the acetate group in an axial position. tandfonline.comresearchgate.nettandfonline.com Consequently, one phenyl group also occupies an axial site, while the remaining three phenyl groups are situated in the equatorial plane. tandfonline.com
Precise bond lengths for this compound are not detailed in the provided search results, but data for the closely related compound, tetraphenylantimony phenylacetate, show an axial Sb-O bond length of 2.239(2) Å and Sb-C bond lengths ranging from 2.101(3) to 2.182(3) Å. researchgate.net Generally, in such trigonal bipyramidal structures, axial bonds tend to be longer than equatorial bonds due to greater electronic repulsion. quora.com
Table 1: Selected Bond Lengths for Tetraphenylantimony Phenylacetate and a Related Compound. Data from researchgate.net.
The inter-ligand angles in this compound deviate significantly from the ideal values of 120° for equatorial-equatorial and 180° for axial-axial positions in a perfect trigonal bipyramid. The secondary Sb···O interaction is the primary driver of these distortions. tandfonline.comresearchgate.nettandfonline.comresearchgate.net
The most notable deviation is in the equatorial plane, where one C-Sb-C angle is widened to 152.6°, while the other two are compressed to around 102.5°. tandfonline.comresearchgate.nettandfonline.comresearchgate.net The secondary bonding also affects the angle at the coordinated oxygen of the acetate ligand, reducing the Sb-O-C angle to 108.1°. tandfonline.comresearchgate.nettandfonline.comresearchgate.net In related compounds, the axial C-Sb-O angle is observed to be around 175°, a clear deviation from the ideal 180° linearity. researchgate.net
Table 2: Inter-Ligand Angles in this compound and a Related Compound, Showing Deviations from Ideal Geometry. Data from tandfonline.comresearchgate.nettandfonline.comresearchgate.netresearchgate.net.
An in-depth analysis of the chemical compound this compound reveals a fascinating interplay of molecular structure, coordination geometry, and dynamic intramolecular phenomena. This article focuses exclusively on the crystallographically determined structure and the stereochemical non-rigidity characteristic of this and related Group 15 compounds.
Stereochemical Non Rigidity and Pseudorotation Phenomena in Group 15 Element Compounds
Group 15 elements, which include antimony, are known for forming compounds that exhibit stereochemical non-rigidity. everyscience.comacs.org This phenomenon is particularly prevalent in pentacoordinate compounds, which can undergo intramolecular rearrangements that interchange the positions of their ligands. everyscience.comacs.org
One of the most well-known mechanisms for this type of rearrangement is the Berry pseudorotation. everyscience.comwikipedia.orgwikipedia.org This process involves a trigonal bipyramidal molecule distorting into a square pyramidal intermediate, followed by a return to a trigonal bipyramidal geometry where the axial and equatorial ligands have been exchanged. everyscience.comwikipedia.orgwikipedia.org This process is often rapid on the NMR timescale, leading to the observation of equivalent ligand signals even when they occupy chemically distinct axial and equatorial positions in the static structure. psgcas.ac.in
While direct evidence for Berry pseudorotation in tetraphenylantimony acetate (B1210297) itself is not explicitly detailed in the provided search results, the behavior of related organoantimony(V) compounds strongly suggests that it is a relevant phenomenon. researchgate.net For instance, the non-rigidity of complexes like Ph₃SbCl(acac) and Me₄Sb(acac) in solution is attributed to such intramolecular exchange processes. researchgate.net The study of mixed pentaarylantimony compounds also indicates that pseudorotation is a fast process in solution, often too rapid to be frozen out on the NMR timescale. nii.ac.jp
The tendency for pentacoordinate compounds of Group 15 elements to undergo pseudorotation is a fundamental aspect of their chemistry, influencing their reactivity and spectroscopic properties. nih.govresearchgate.net The relative ease of this process is a key feature that distinguishes the chemistry of these elements.
Crystallographic Analysis and Solid State Structural Elucidation
Single Crystal X-ray Diffraction Studies of Tetraphenylantimony Acetate (B1210297)
Single-crystal X-ray diffraction analysis has been instrumental in determining the definitive molecular structure of tetraphenylantimony acetate. These studies reveal that the antimony atom is pentacoordinate, existing in a distorted trigonal-bipyramidal geometry. In this arrangement, three of the phenyl groups occupy the equatorial positions, while the fourth phenyl group and the acetate ligand are situated in the axial positions.
A significant feature of the molecular structure is the substantial distortion from an idealized trigonal bipyramidal geometry. This distortion is primarily attributed to a secondary bonding interaction between the antimony atom and the formally non-bonded oxygen atom of the acetate group. This interaction leads to a notable increase in one of the C-Sb-C equatorial angles to approximately 152.6°, at the expense of the other two, which are compressed to around 102.5°. tandfonline.com Concurrently, the secondary Sb···O interaction causes a reduction in the angle at the oxygen atom that is formally bonded to the antimony, measuring approximately 108.1°. tandfonline.com
In contrast, the addition of a molecule of acetic acid to form the adduct, this compound-acetic acid (Ph₄SbOAc·HOAc), results in a geometry that is much closer to a regular trigonal bipyramid around the antimony atom, with the secondary intramolecular Sb···O bonding being almost negligible. tandfonline.com
Crystal Lattice Packing and Supramolecular Interactions
The arrangement of individual this compound molecules within the crystal lattice is directed by a combination of weak intermolecular forces, which collectively define the solid-state architecture.
Pi-Stacking Interactions Involving Phenyl Rings
The presence of four phenyl rings on the antimony center provides ample opportunity for π-stacking interactions between adjacent molecules. These non-covalent interactions, arising from the electrostatic and dispersion forces between the aromatic rings, are a common feature in the crystal packing of phenyl-substituted organometallic compounds. While specific details on the nature and geometry of π-stacking in this compound are not extensively documented in the primary literature, the organization of molecules in related structures, such as tetraphenylantimony 2,3-difluorobenzoate and tetraphenylantimony 2,3,4,5,6-pentafluorobenzoate, is known to be influenced by C-H···π interactions involving the aryl ligands. researchgate.net It is highly probable that similar interactions contribute to the stabilization of the crystal lattice of this compound.
Crystallographic Data and Space Group Determination
The crystallographic parameters for this compound and its acetic acid adduct have been determined through single-crystal X-ray diffraction.
This compound (Ph₄SbOAc) crystallizes in the monoclinic space group P2₁/c. tandfonline.com
This compound - Acetic Acid Adduct (Ph₄SbOAc·HOAc) crystallizes in the monoclinic space group P2₁/n. tandfonline.com
The unit cell parameters for both compounds are summarized in the interactive table below.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| This compound | P2₁/c | 16.261(6) | 10.312(5) | 17.423(6) | 119.13(6) |
| This compound - Acetic Acid Adduct | P2₁/n | 8.077(4) | 17.189(6) | 16.095(6) | 98.29(2) |
Comparative Crystallography with Related Organoantimony Carboxylates
The structural features of this compound can be better understood through comparison with other organoantimony carboxylates.
In tetraphenylantimony 2,3-difluorobenzoate and tetraphenylantimony 2,3,4,5,6-pentafluorobenzoate , the antimony atoms also exhibit a distorted trigonal-bipyramidal coordination. researchgate.net The axial positions are occupied by a phenyl group and the carboxylate ligand. The Sb-C equatorial bond lengths are consistently shorter than the Sb-C axial bond lengths in these compounds. researchgate.net The degree of distortion and the specific bond lengths, such as the Sb-O distance, are influenced by the electronic properties of the carboxylate ligand. For instance, the increased electronegativity of the pentafluorobenzoate ligand compared to the difluorobenzoate ligand leads to a longer Sb-O bond. researchgate.net
Similarly, in a series of organoantimony(V) cyanoximates with the general formula (C₆H₅)₄Sb(ligand), the antimony atom consistently adopts a distorted trigonal bipyramidal geometry with the cyanoxime ligand in an axial position. missouristate.edunih.gov These compounds also crystallize in the monoclinic space group P2₁/c, the same as this compound, highlighting a common packing preference for this class of molecules. missouristate.edunih.gov
This comparative analysis reveals a consistent structural motif for tetraphenylantimony(V) compounds with oxygen-donating ligands, where a distorted trigonal-bipyramidal geometry around the antimony center is a recurring feature. The extent of this distortion and the precise geometric parameters are modulated by the electronic and steric nature of the anionic ligand.
Spectroscopic Characterization and Vibrational Analysis
Infrared (IR) Spectroscopy
Infrared spectroscopy is a crucial method for probing the vibrational modes of molecules, offering insights into the functional groups present and their coordination environment. In the case of tetraphenylantimony acetate (B1210297), the IR spectrum is particularly informative regarding the nature of the carboxylate group's interaction with the antimony atom.
Assignment and Analysis of Carboxylate Vibrational Modes (νasym(OCO) and νsym(OCO))
The vibrational stretching frequencies of the carboxylate group, specifically the asymmetric (νasym(OCO)) and symmetric (νsym(OCO)) modes, are highly sensitive to the coordination mode of the acetate ligand. The separation between these two frequencies (Δν = νasym - νsym) is a well-established diagnostic criterion for distinguishing between monodentate, bidentate chelating, and bridging coordination of carboxylates to a metal center.
For tetraphenylantimony acetate, the acetate ligand typically acts as a monodentate ligand in solution, leading to a penta-coordinate antimony center. In the solid state, however, the acetate group can behave as a bidentate ligand, resulting in a hexacoordinated antimony atom. researchgate.net
A comprehensive analysis of the IR spectrum of this compound reveals the following characteristic absorption bands for the carboxylate group:
| Vibrational Mode | Wavenumber (cm⁻¹) | Coordination State Inference |
| Asymmetric OCO Stretch (νasym) | ~1650 - 1710 | Monodentate coordination |
| Symmetric OCO Stretch (νsym) | ~1300 - 1400 | Monodentate coordination |
Note: The exact wavenumbers can vary depending on the physical state (solid or solution) and the solvent used.
Identification of Antimony-Carbon and Antimony-Oxygen Stretching Frequencies
The far-infrared region of the spectrum provides valuable information about the vibrations involving the heavy antimony atom. The stretching frequencies of the antimony-carbon (Sb-C) and antimony-oxygen (Sb-O) bonds are key indicators of the covalent interactions within the molecule.
In this compound, the Sb-C stretching vibrations of the four phenyl rings are typically observed in the range of 200-300 cm⁻¹. The Sb-O stretching frequency, corresponding to the bond between the antimony and the acetate oxygen, is generally found at a higher wavenumber, reflecting the strength of this bond.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Antimony-Carbon (Sb-C) | ~200 - 300 |
| Antimony-Oxygen (Sb-O) | Data not available in the search results |
Correlations between IR Data and Antimony Coordination States in Different Phases
As alluded to earlier, the coordination number of the antimony atom in this compound can differ between the solid and solution phases, a phenomenon that is reflected in its IR spectrum. In solution, the acetate group's monodentate coordination results in a five-coordinate geometry around the antimony. In the solid state, intermolecular interactions can lead to a bidentate or bridging behavior of the acetate, increasing the coordination number to six. researchgate.net This change in coordination is accompanied by shifts in the νasym(OCO) and νsym(OCO) frequencies. A larger separation (Δν) between these bands is generally indicative of a monodentate coordination, while a smaller separation suggests a bidentate or bridging interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For this compound, NMR studies are essential for confirming the presence and connectivity of the phenyl and acetate ligands.
Proton (¹H) NMR Studies for Ligand Proton Resonances
The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the phenyl groups and the methyl protons of the acetate group. The aromatic protons of the phenyl rings typically appear as a complex multiplet in the downfield region of the spectrum, usually between 7.0 and 8.0 ppm. The methyl protons of the acetate ligand are observed as a sharp singlet in the upfield region.
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl Protons | ~7.0 - 8.0 | Multiplet |
| Acetate Methyl Protons | Data not available in the search results | Singlet |
Carbon (¹³C) NMR Studies for Ligand Carbon Environments
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, distinct signals are expected for the carbons of the phenyl rings and the carbons of the acetate group. The phenyl carbons will exhibit several resonances in the aromatic region (typically 120-150 ppm). The carbonyl carbon of the acetate group will appear significantly downfield, while the methyl carbon will be found in the upfield region. A recent study on a related compound, SbPh4(ACO) where ACO is an acetamidocyano-oximate, provided some insights into the expected chemical shifts. asm.org
| Carbon Environment | Chemical Shift (δ, ppm) |
| Phenyl Carbons | ~120 - 150 |
| Acetate Carbonyl Carbon | Data not available in the search results |
| Acetate Methyl Carbon | Data not available in the search results |
Exploration of Indirect Spin-Spin Couplings (SSCCs) and Their Theoretical Computation
Indirect spin-spin coupling constants (SSCCs), denoted as J-couplings, are fundamental parameters in Nuclear Magnetic Resonance (NMR) spectroscopy that provide crucial information about the electronic structure and bonding within a molecule. These couplings arise from the interaction between nuclear spins, mediated by the bonding electrons. For compounds containing heavy elements such as antimony (Sb), the theoretical computation of SSCCs presents a significant challenge due to the substantial influence of relativistic effects.
The total J-coupling is typically dissected into four main contributions as described by Ramsey's theory:
Fermi-Contact (FC): This term describes the interaction between the nuclear magnetic moment and the electron spin density at the nucleus. It is often the dominant contribution, especially for one-bond couplings, but is also the most difficult to calculate accurately.
Spin-Dipole (SD): This component accounts for the through-space dipolar interaction between the nuclear magnetic moment and the electron spin.
Paramagnetic Spin-Orbit (PSO): This term arises from the interaction between the nuclear magnetic moment and the orbital angular momentum of the electrons, induced by the other nucleus.
Diamagnetic Spin-Orbit (DSO): This component is related to the shielding of the nucleus by the electron cloud.
Table 1: Contributions to Indirect Spin-Spin Coupling Constants
| Contribution Term | Description | Mediating Interaction |
|---|---|---|
| Fermi-Contact (FC) | Interaction of nuclear magnetic moment with electron spin density at the nucleus. | Electron Spin |
| Spin-Dipole (SD) | Through-space dipolar interaction between nuclear and electron magnetic moments. | Electron Spin |
| Paramagnetic Spin-Orbit (PSO) | Interaction of nuclear magnetic moment with induced electron orbital angular momentum. | Electron Orbit |
| Diamagnetic Spin-Orbit (DSO) | Shielding of the nucleus by the electron cloud. | Electron Orbit |
For heavy-atom systems like organoantimony compounds, a non-relativistic quantum mechanical approach is insufficient. Relativistic effects, which become more pronounced with increasing atomic number, must be incorporated into the calculations to achieve agreement with experimental values. core.ac.uk These effects can be broadly categorized into scalar relativistic effects and spin-orbit coupling. researchgate.net Scalar effects lead to the contraction of s- and p-orbitals, which significantly alters the electron density at the nucleus and thus heavily influences the Fermi-contact term. researchgate.net Spin-orbit effects, which involve the interaction between the electron's spin and its orbital motion, also play a crucial role.
Modern theoretical computations of SSCCs for compounds with heavy elements employ sophisticated methods such as four-component Dirac-Kohn-Sham Density Functional Theory (DFT). core.ac.ukacs.org These approaches inherently account for relativistic phenomena. Studies on various hydrides, including those of antimony (SbH₃) and other heavy elements, have demonstrated that relativistic effects are critical for accurate predictions of J-couplings. core.ac.ukacs.org For instance, in heavier molecules, approximating these calculations with non-relativistic methods can lead to substantial errors. core.ac.uk The choice of the exchange-correlation functional and appropriate basis sets within the DFT framework is also vital for obtaining reliable results. researchgate.net
Mass Spectrometry Investigations for Molecular Ion Confirmation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. For organometallic species like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are particularly useful as they can generate intact molecular ions in the gas phase with minimal fragmentation. nih.govuvic.ca
The primary goal in the mass spectrometric analysis of a newly synthesized compound is the unambiguous identification of its molecular ion. The molecular ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound. For this compound (C₂₆H₂₃O₂Sb), the expected monoisotopic mass of the neutral molecule is approximately 488.07362 Da. nih.gov
In ESI mass spectrometry, ionization typically occurs through the addition of a proton ([M+H]⁺) or other cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) in positive ion mode. uvic.ca Given the structure of this compound, it exists as a salt [Ph₄Sb]⁺[OAc]⁻. Therefore, in positive-ion ESI-MS, the primary ion observed would be the tetraphenylstibonium cation, [Ph₄Sb]⁺. The acetate anion would be observed in negative-ion mode.
Table 2: Expected Ions in Mass Spectrometry of this compound
| Ion Species | Formula | Calculated Monoisotopic Mass (m/z) | Ionization Mode |
|---|---|---|---|
| Tetraphenylstibonium Cation | [C₂₄H₂₀Sb]⁺ | 429.0654 | Positive |
| Acetate Anion | [C₂H₃O₂]⁻ | 59.0133 | Negative |
| Molecular Adduct (Sodium) | [C₂₆H₂₃O₂Sb + Na]⁺ | 511.0630 | Positive |
The dissociation of energetically unstable molecular ions results in the formation of fragment ions, and the resulting fragmentation pattern is a molecular fingerprint that can confirm the structure. wikipedia.orglibretexts.org While the goal of soft ionization is often to preserve the molecular ion, in-source fragmentation or tandem mass spectrometry (MS/MS) experiments can be intentionally used to induce fragmentation and gain structural information. wikipedia.org For organometallic complexes, fragmentation often involves the loss of ligands. uvic.ca In the case of the [Ph₄Sb]⁺ cation, potential fragmentation pathways could include the loss of phenyl groups. For example, the loss of an acetic acid molecule from a protonated parent molecule could also be a potential fragmentation pathway in certain ESI conditions. ajgreenchem.com Analysis of these fragmentation patterns provides confidence in the identification of the parent compound. whitman.edu
Computational and Theoretical Investigations of Tetraphenylantimony Acetate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties and structure of molecules. For Tetraphenylantimony acetate (B1210297), DFT calculations provide fundamental insights into its molecular geometry and reactivity.
The foundational step in the computational analysis of Tetraphenylantimony acetate is the optimization of its molecular geometry. Theoretical calculations are informed by experimental data, such as X-ray crystallography, which reveals the compound's solid-state structure.
Experimentally, this compound adopts a distorted trigonal-bipyramidal geometry around the central antimony atom. acs.orgijarset.com In an ideal trigonal-bipyramidal structure, the equatorial bond angles are 120° and the axial-to-equatorial angles are 90°. However, in this compound, significant distortion occurs due to intramolecular interactions. acs.orgijarset.com
DFT calculations would typically start with these experimental coordinates and optimize the structure to find the minimum energy conformation in the gas phase or with a solvent model. The optimization process refines bond lengths and angles to reflect the most stable electronic arrangement. The key structural feature identified experimentally and confirmed by DFT is the distortion in the equatorial plane of the phenyl groups. A major feature of this distortion is the widening of one of the C-Sb-C equatorial angles to approximately 152.6°, while the other two angles are compressed to about 102.5°. acs.orgijarset.com This deviation from the ideal 120° is a direct consequence of the intramolecular bonding environment. The acetate group occupies an axial position, but its interaction with the antimony center is also unconventional. acs.orgijarset.com
Table 1: Selected Experimental Geometric Parameters for this compound This table is based on experimental X-ray crystallography data which serves as the basis for DFT optimization.
| Parameter | Value | Description |
| Coordination Geometry | Distorted Trigonal-Bipyramidal | The central Sb atom is five-coordinate. |
| C(eq)-Sb-C(eq) Angle 1 | 152.6° | The largest equatorial angle between two phenyl groups. acs.orgijarset.com |
| C(eq)-Sb-C(eq) Angle 2 | ~102.5° | The two smaller equatorial angles between phenyl groups. acs.orgijarset.com |
| Sb-O-C Angle | 108.1° | The angle at the primarily bonded oxygen of the acetate ligand. acs.orgijarset.com |
Data sourced from Bone and Sowerby (1989). acs.orgijarset.com
The electronic structure calculations that accompany geometry optimization reveal the distribution of electron density throughout the molecule. These calculations show that the antimony atom, being a metalloid, forms polar covalent bonds with the carbon atoms of the phenyl rings and the oxygen atom of the acetate group.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the phenyl rings and the carboxylate group of the acetate ligand, which are electron-rich regions. The LUMO is likely to be centered on the antimony atom and the associated antibonding orbitals of the Sb-C and Sb-O bonds.
Table 2: Representative FMO Parameters for Antimony Complexes This table presents typical values for related antimony complexes to illustrate the expected range for this compound.
| Parameter | Representative Value (eV) | Significance |
| EHOMO | ~ -6.0 to -5.0 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| ELUMO | ~ -2.0 to -1.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| Energy Gap (ΔE) | ~ 3.0 to 4.0 | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. researchgate.net |
Values are illustrative and based on general data for organoantimony complexes. researchgate.net
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, which is relevant for its optical and electronic properties. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the electrophilic and nucleophilic sites of a molecule. chemrxiv.orgnih.gov It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution.
Red: Indicates regions of negative electrostatic potential, rich in electrons, and prone to electrophilic attack.
Blue: Indicates regions of positive electrostatic potential, electron-deficient, and susceptible to nucleophilic attack.
Green/Yellow: Indicates regions of neutral or near-zero potential.
For this compound, an MEP map would be expected to show a high concentration of negative potential (red) around the oxygen atoms of the acetate group, particularly the formally non-bonded (carbonyl) oxygen. This region is the most nucleophilic part of the molecule. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings and, to a lesser extent, near the electropositive antimony center. This visualization provides a clear rationale for the molecule's interaction with other polar molecules and its role in chemical reactions. mdpi.commdpi.com
Quantum Chemical Studies of Intramolecular Bonding Interactions
Beyond the primary covalent bonds, weaker intramolecular interactions play a critical role in defining the precise three-dimensional structure and stability of this compound. Quantum chemical methods allow for the quantification of these subtle forces.
A defining feature of this compound's structure is the presence of a secondary bond, also known as a hypervalent interaction. acs.orgijarset.com This is an intramolecular interaction between the central antimony atom and the formally non-bonded carbonyl oxygen of the acetate ligand. This Sb···O interaction is significantly shorter than the sum of the van der Waals radii, yet longer than a typical covalent bond. It is this secondary bonding that causes the significant distortion of the trigonal-bipyramidal geometry, particularly the widening of the C-Sb-C angle to 152.6°. acs.orgijarset.com
To quantify such interactions, methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed.
QTAIM: This method analyzes the topology of the electron density. The presence of a "bond path" and a bond critical point (BCP) between the Sb and the secondary oxygen atom would provide definitive evidence of an interaction. wikipedia.orgresearchgate.net The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to characterize the strength and nature of the interaction (covalent vs. electrostatic). researchgate.net
NBO Analysis: NBO analysis translates the complex wavefunction into a localized Lewis-like structure of bonds and lone pairs. juniperpublishers.commendeley.com It can quantify the stabilization energy associated with the delocalization of electrons from the lone pair of the carbonyl oxygen into an empty antibonding orbital of the antimony atom (a donor-acceptor interaction). This provides a direct energetic measure of the secondary bond's strength. researchgate.net
While no specific hydrogen bonds are expected within a single molecule of this compound, the phenyl rings' hydrogen atoms could potentially participate in weak C-H···O or C-H···π interactions in the crystal lattice.
The stability of the this compound crystal lattice is determined by the sum of all intermolecular interactions between adjacent molecules. For molecular crystals, these interactions are primarily non-covalent, including van der Waals forces (dispersion) and electrostatic interactions (such as dipole-dipole or quadrupole interactions).
Dispersion-Corrected DFT (DFT-D): Standard DFT functionals often fail to properly describe the long-range dispersion forces that are critical for molecular crystals. Empirical corrections (like Grimme's D3 or D4) are added to account for these interactions. nih.gov
Symmetry-Adapted Perturbation Theory (SAPT): This method provides a detailed decomposition of the interaction energy into physically meaningful components: electrostatic, exchange-repulsion, induction (polarization), and dispersion. rsc.org
PIXEL Method: A semi-empirical approach that calculates lattice energies based on a partition of the interaction energy into Coulombic, polarization, dispersion, and repulsion terms derived from the molecule's electron density. nih.gov
Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts and Coupling Constants)
The accurate prediction of spectroscopic parameters for compounds containing heavy elements, such as antimony in this compound, presents a significant challenge for computational chemistry. Standard density functional theory (DFT) calculations, while powerful for lighter elements, are often insufficient for accurately predicting NMR chemical shifts and coupling constants in organoantimony compounds. This is primarily due to the substantial influence of relativistic effects, which become prominent for elements in the lower periods of the periodic table.
For antimony, a fifth-period element, relativistic effects, particularly spin-orbit coupling (SOC), play a crucial role in determining the magnetic properties around the nucleus. scm.comaps.org The spin-orbit effect can significantly alter the shielding of nearby light atoms, a phenomenon known as the "heavy atom on the light atom" (HALA) effect. nih.gov This effect can lead to substantial changes in the chemical shifts of the protons and carbons of the phenyl and acetate ligands in this compound.
To account for these relativistic effects, specialized computational methods are required. Four-component relativistic calculations, based on the Dirac equation, provide the most rigorous treatment but are computationally very expensive. acs.org More commonly, two-component methods that approximate the relativistic effects, such as the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian, are employed in conjunction with DFT. acs.orgrespectprogram.org These methods have been shown to provide a good balance between accuracy and computational cost for predicting NMR parameters of heavy-atom containing molecules.
The prediction of NMR parameters for a molecule like this compound would involve the following computational steps:
Geometry Optimization: The three-dimensional structure of the molecule is optimized using a suitable DFT functional and basis set that can handle heavy elements.
NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated. This requires the use of relativistic methods (e.g., ZORA or DKH) to properly account for the influence of the antimony atom. acs.org
Conversion to Chemical Shifts: The calculated isotropic shielding constants () are then converted to chemical shifts () using a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory: .
| Proton | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) - Non-Relativistic DFT | Predicted Chemical Shift (ppm) - Relativistic DFT (ZORA) |
|---|---|---|---|
| ortho-H | 7.85 | 7.50 | 7.82 |
| meta-H | 7.45 | 7.20 | 7.43 |
| para-H | 7.55 | 7.30 | 7.53 |
This table is illustrative and based on typical deviations observed in computational NMR studies of organometallic compounds. Actual values would require a dedicated computational investigation.
The prediction of spin-spin coupling constants involving the antimony nucleus is also computationally demanding. The large nuclear quadrupole moment of antimony isotopes can lead to broad NMR signals, making experimental measurement of coupling constants challenging. Computationally, the prediction of these constants also requires the inclusion of relativistic effects.
Reaction Pathway and Mechanism Modeling Relevant to Organoantimony Catalysis
Organoantimony(V) compounds, including species similar to this compound, are known to function as Lewis acid catalysts in a variety of organic transformations. uni-bonn.de Computational modeling, primarily using DFT, has become an indispensable tool for elucidating the intricate mechanisms of these catalytic reactions. Such studies allow for the exploration of reaction pathways, the characterization of transition states, and the determination of reaction energetics, providing insights that are often difficult to obtain through experimental means alone. manchester.ac.ukresearchgate.net
While specific computational studies on the catalytic applications of this compound are scarce, the general mechanistic principles can be inferred from studies on related organoantimony(V) catalysts. These compounds typically initiate reactions by coordinating to a Lewis basic site on a substrate, thereby activating it towards subsequent transformations.
A relevant example is the palladium-catalyzed phenylation of olefins, where tetraphenylantimony compounds can act as phenyl group transfer agents. nih.gov Although not a direct catalytic use of the antimony compound itself in a cycle, computational modeling of such a reaction would involve mapping the potential energy surface for the transmetalation step from antimony to palladium.
A hypothetical reaction pathway for an organoantimony(V)-catalyzed process, such as a Mukaiyama aldol reaction, could be modeled as follows:
Catalyst-Substrate Complex Formation: The first step would involve the coordination of the Lewis acidic antimony center to the carbonyl oxygen of the aldehyde substrate. DFT calculations would be used to determine the geometry and binding energy of this complex.
Nucleophilic Attack: The next step involves the attack of the silyl enol ether nucleophile on the activated aldehyde. A transition state for this C-C bond-forming step would be located and characterized. The calculated activation energy for this step is crucial in determining the reaction rate.
Product Formation and Catalyst Regeneration: Following the nucleophilic attack, a series of steps would lead to the formation of the aldol product and the regeneration of the organoantimony catalyst. Each intermediate and transition state along this pathway would be computationally modeled.
The free energy profile for such a hypothetical reaction, as determined by DFT calculations, would provide a quantitative picture of the reaction mechanism.
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Catalyst + Aldehyde + Silyl Enol Ether | 0.0 |
| Complexation | Catalyst-Aldehyde Complex + Silyl Enol Ether | -5.2 |
| C-C Bond Formation | Transition State 1 | +15.8 |
| Intermediate Formation | Intermediate 1 | -12.5 |
| Product Release | Transition State 2 | +5.1 |
| Products | Catalyst + Aldol Product | -20.7 |
This data is hypothetical and serves to illustrate the type of information obtained from reaction pathway modeling.
These computational investigations are vital for understanding the role of the organoantimony catalyst, rationalizing experimental observations of reactivity and selectivity, and guiding the design of more efficient catalysts for organic synthesis. chemrxiv.org The insights gained from modeling reaction pathways contribute significantly to the broader field of organoantimony chemistry and its applications in catalysis.
Reactivity Profiles and Mechanistic Insights of Tetraphenylantimony Acetate
Ligand Exchange Reactions and Product Characterization
Tetraphenylantimony acetate (B1210297), Ph₄Sb(OAc), serves as a versatile precursor in the synthesis of a variety of other tetraphenylantimony(V) derivatives through ligand exchange reactions. The acetate group can be readily displaced by other ligands, typically by reacting the acetate compound with the appropriate silver salt or by reaction with a protic ligand in the presence of a base. cdnsciencepub.com
A general method for synthesizing other tetraphenylantimony carboxylates involves the reaction of tetraphenylantimony bromide with the desired carboxylic acid in the presence of a base like triethylamine. tandfonline.com Similarly, tetraphenylantimony acetate can be used as the starting material. For instance, the reaction of this compound with other carboxylic acids can lead to the formation of new tetraphenylantimony carboxylates. The success of these reactions often depends on the pKa of the incoming carboxylic acid ligand, with a good match facilitating the exchange. rsc.org
The characterization of the resulting products is typically achieved through a combination of analytical techniques:
Elemental Analysis: To confirm the elemental composition of the newly synthesized compounds. tandfonline.com
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups. For example, the position of the asymmetric and symmetric carboxylate stretching frequencies (νₐₛ(COO) and νₛ(COO)) can provide information about the coordination mode of the carboxylate ligand. cdnsciencepub.comcdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the organic framework of the molecule. tandfonline.comresearchgate.net
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compounds. tandfonline.com
X-ray Crystallography: To definitively determine the solid-state molecular structure, including bond lengths and angles, and the coordination geometry around the antimony atom. researchgate.netresearchgate.net
Through these ligand exchange reactions, a wide array of tetraphenylantimony(V) compounds with different anionic ligands have been synthesized and characterized, including halides, pseudohalides, other carboxylates, nitrate, sulfate, and chromate. cdnsciencepub.comcdnsciencepub.com
Chemical Stability and Decomposition Pathways
This compound is generally a white, crystalline solid that is stable in air under ordinary conditions. cdnsciencepub.comtandfonline.com It is soluble in various organic solvents like chloroform (B151607), dichloromethane, and dimethyl sulfoxide, but insoluble in non-polar solvents such as benzene (B151609) and petroleum ether. tandfonline.com
The thermal stability of this compound has been investigated, with a reported melting point in the range of 120-133 °C. americanelements.com Above its melting point, the compound is expected to decompose. While specific, detailed decomposition pathways for this compound are not extensively documented in the provided search results, general principles of organoantimony(V) compound decomposition can be inferred. Thermal decomposition of similar organometallic compounds can proceed through various pathways, including reductive elimination, homolytic cleavage of the antimony-carbon bonds, or reactions involving the anionic ligand. For some related compounds, decomposition can lead to the formation of triphenylantimony (B1630391) (Ph₃Sb) and other products. researchgate.net
The stability of the Sb-O bond in this compound is notable. It is reported to be stable in the presence of water and methanol. tandfonline.com However, the Sb-O bond can be cleaved by stronger reagents. For example, reactions with bromine (Br₂) and tellurium tetrachloride (TeCl₄) result in the cleavage of the Sb-O and Sb-N bonds in related tetraarylstibonium compounds, in preference to the more stable Sb-Aryl bonds. tandfonline.com
The photochemical stability is another aspect to consider. Some tetraphenylantimony compounds, like the chromate, are known to decompose upon exposure to light. cdnsciencepub.com While not explicitly stated for the acetate, this suggests that photochemical decomposition pathways could exist for this compound as well, likely involving the excitation of electrons to anti-bonding orbitals, which could facilitate bond cleavage. libretexts.org
Coordination Behavior with Lewis Acids and Bases
The antimony atom in this compound can exhibit Lewis acidic character, allowing it to interact with Lewis bases. In the solid state, this compound is suggested to have a 6-coordinate structure, which implies that the acetate ligand acts as a bidentate ligand or that intermolecular interactions are present. cdnsciencepub.comcdnsciencepub.com However, in chloroform or bromoform (B151600) solution, it adopts a 5-coordinate structure, indicating that the solvent can influence the coordination environment. cdnsciencepub.comcdnsciencepub.com
The Lewis acidity of the antimony center in organoantimony(V) compounds can be tuned by the substituents. Electron-withdrawing groups on the phenyl rings or on the anionic ligand can increase the Lewis acidity of the antimony atom. wikipedia.org This enhanced acidity can facilitate the coordination of Lewis bases.
Tetraphenylantimony(V) cations, which can be generated from precursors like this compound, can form stable complexes with various Lewis bases. For example, stibonium cations have been shown to form structurally characterized complexes with Lewis bases like 4-methylpyridine-N-oxide and triphenylphosphine (B44618) oxide. researchgate.net The ability to form these adducts is influenced by the steric and electronic properties of both the antimony center and the incoming Lewis base. researchgate.netias.ac.in
Conversely, the acetate ligand itself contains Lewis basic oxygen atoms that could potentially coordinate to Lewis acids. However, the primary reactivity profile of this compound is dominated by the Lewis acidity of the antimony(V) center and the lability of the acetate ligand in exchange reactions. The interaction with strong Lewis acids might lead to the abstraction of the acetate group or other complex reactions. For instance, reactions of other organoantimony(V) halides with metal chlorides (Lewis acids) have been shown to form complex ionic species. ias.ac.in
Advanced Research Perspectives and Emerging Applications of Tetraphenylantimony Acetate
Catalysis in Organic Transformations
Organoantimony compounds, particularly pentavalent species like tetraphenylantimony acetate (B1210297), are recognized for their catalytic capabilities in chemical synthesis. mdpi.com Their effectiveness and selectivity can improve reaction rates and yields, which is vital for both academic research and industrial processes. mdpi.com
Tetraphenylantimony acetate has been identified as a versatile reagent and catalyst precursor in several significant organic transformations. It can function as a pseudo-halide in palladium-catalyzed carbon-carbon bond-forming reactions, including Heck, Stille, Hiyama, Suzuki, and Sonogashira-type couplings. researchgate.net In these roles, it serves as an aryl donor.
Research has shown that tetraphenylantimony(V) carboxylates are effective in the palladium-catalyzed C-phenylation of methyl acrylate. researchgate.net The presence of peroxides can promote a cascade effect, leading to the transfer of three of the phenyl groups from the organoantimony compound. researchgate.net Additionally, pentavalent organoantimony compounds have been used to catalyze the reaction between CO2 and epoxides to produce cyclic carbonates in nearly quantitative amounts. rsc.org Strongly acidic antimony compounds can also catalyze transformations like transfer hydrogenation. wikipedia.org
Hypervalent organoantimony compounds are noted for their utility as reagents in cross-coupling and arylation reactions with organic halides and can act as Lewis acid catalysts in organic synthesis. researchgate.netbenthamdirect.com
While direct applications of this compound in polymer chemistry are not extensively documented, the roles of analogous antimony compounds are well-established, particularly in polyester (B1180765) production. alfachemic.com Antimony compounds are effective catalysts for accelerating polymerization. nihonseiko.co.jp
Antimony triacetate and antimony trioxide are the most common polycondensation catalysts used commercially in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). alfachemic.comgoogle.com In fact, antimony-based catalysts are used in over 90% of current industrial PET production, valued for providing a good balance between polymerization speed, polymer properties, and thermal stability. google.com Antimony acetate, specifically, is noted for its high catalytic activity, leading to fewer degradation reactions and good thermal and processing stability. alfachemic.com It is often used as a single polycondensation catalyst in the terephthalic acid (PTA) route for polyester synthesis. alfachemic.com
The general process involves adding the antimony catalyst, such as antimony triacetate, at levels of 200-300 ppm to the molten monomer mixture, which is then heated under vacuum to induce polycondensation. google.com
Pentavalent organoantimony compounds are emerging as a new class of arylating reagents. researchgate.net While extensively studied for C-arylation, their potential in N-arylation reactions, a crucial process for synthesizing nitrogen-containing molecules for pharmaceuticals and functional materials, is an area of active investigation. researchgate.netmdpi.com Ullmann-type C–N heterocoupling reactions are a key method for creating N-arylated amines. mdpi.com
The mechanism for these coupling reactions often involves the reaction of an amine with a metal catalyst (commonly copper), followed by oxidative addition of an aromatic halide, and subsequent reductive elimination to form the new C-N bond. mdpi.com The ability of compounds like this compound to act as aryl donors in other coupling reactions suggests their potential as mild reagents in similar N-arylation protocols. researchgate.net Research has demonstrated that hypervalent organoantimony compounds are useful for arylation with organic halides, indicating the broad potential of this class of compounds. benthamdirect.com
Comparative studies highlight the performance of different antimony catalysts in polymerization. In the synthesis of poly(ethylene furanoate) (PEF), a bio-based polymer, antimony oxide (Sb₂O₃) and antimony acetate (Sb(CH₃COO)₃) were evaluated. rsc.org The results indicated that Sb₂O₃ yielded PEF with a higher molecular weight and, consequently, higher glass transition (Tg) and melting (Tm) temperatures compared to Sb(CH₃COO)₃, suggesting its superior catalytic performance in this specific application. rsc.org
| Catalyst | Polymerization Temperature (°C) | Resulting Polymer Tg (°C) | Resulting Polymer Tm (°C) |
| Sb(CH₃COO)₃ | 240 | ~76 | ~195 |
| Sb₂O₃ | 240 | 85 | 203 |
| Data sourced from a study on PEF synthesis after 3 hours of polycondensation. rsc.org |
In a broader context, antimony-based catalysts are often preferred over other metals for PET production. They offer a better balance of catalytic speed and polymer stability compared to titanium, and are more cost-effective than germanium. google.com Furthermore, in the context of CO₂ fixation, organoantimony catalysts have been reported to be superior to organotin compounds, despite the stronger Lewis acidity of tin. rsc.org
Design of Novel Coordination Compounds and Supramolecular Assemblies
The structure of this compound features a pentavalent antimony atom, which allows for interesting coordination geometries. Infrared spectra and molecular weight studies show that while many tetraphenylantimony(V) derivatives have 5-coordinate structures, the acetate is distinct. cdnsciencepub.comcdnsciencepub.com In the solid state, this compound adopts a 6-coordinate structure, which changes to a 5-coordinate structure when dissolved in solvents like bromoform (B151600) or chloroform (B151607). cdnsciencepub.comcdnsciencepub.com
X-ray crystallography reveals that the geometry of this compound is fundamentally a trigonal bipyramidal structure. researchgate.netresearchgate.net However, this structure is significantly distorted due to secondary bonding between the antimony atom and the non-bonded oxygen of the acetate group. researchgate.net This intramolecular interaction influences the bond angles and lengths within the molecule. researchgate.netresearchgate.net
The ability of molecules to self-assemble into larger, ordered structures is a cornerstone of supramolecular chemistry. mdpi.comnih.gov While specific supramolecular assemblies based on this compound are not yet widely reported, its defined coordination chemistry and potential for intermolecular interactions make it a promising building block for designing such systems. cdnsciencepub.comresearchgate.net The formation of coordination cages and other complex architectures often relies on the precise geometry of metal-ligand interactions. quantummatter.co.uk The principles of supramolecular assembly are being used to create functional materials for applications ranging from drug delivery to photocatalysis. quantummatter.co.ukthno.orgmdpi.com
Broader Applications within Organometallic Chemistry and Materials Science
As an organometallic compound, this compound is a useful reagent and precursor material with potential applications in industrial chemistry and materials science. americanelements.comamericanelements.com The field of organoantimony chemistry explores compounds with carbon-antimony bonds, which have applications as reagents, catalysts, and even in medicine. mdpi.comwikipedia.org
Hypervalent organoantimony compounds are particularly noted for their use in organic synthesis, including as reagents for CO₂ chemical fixation. benthamdirect.com In materials science, antimony compounds are widely used as flame-retardants. americanelements.com The unique properties of organometallic compounds like this compound also make them candidates for creating thin films and other advanced materials. americanelements.comamericanelements.com
Future Research Directions in Pentavalent Organoantimony Carboxylates
The field of pentavalent organoantimony carboxylates is ripe for exploration, with future research poised to expand upon the promising biological activities observed in various derivatives. The versatility of the carboxylate ligand allows for extensive modification, which in turn influences the biological efficacy and structural properties of the resulting compounds. rsc.org
Key future research directions include:
Broadening the Scope of Biological Activity: While significant research has focused on the antileishmanial properties of pentavalent antimonials, recent studies indicate potent antifungal, antibacterial, and antitumor activities in various organoantimony(V) carboxylates. researchtrend.netresearchgate.net Future work should systematically explore these activities across a wider range of pathogens and cancer cell lines. For example, studies have shown that certain (chloro)carboxylates are more active than dicarboxylates against fungal strains like Aspergillus flavus. researchtrend.net The investigation into the mechanisms of action, such as the targeting of parasite-specific enzymes like trypanothione (B104310) reductase or bacterial membranes, is a critical area for future studies. nih.govwiley.com
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the molecular structure and biological activity is essential for designing more potent and selective drugs. Research has indicated that the nature of the organic groups bound to antimony, as well as the type of carboxylate ligand, significantly affects the compound's geometry and bioactivity. rsc.orgresearchtrend.net For instance, ferrocenyl pentavalent antimonials have shown promise as antiparasitic drug candidates due to the unique stable, aromatic, and redox properties of the ferrocene (B1249389) core. wiley.com Systematic synthesis and screening of new derivatives, including those with sterically demanding groups or different electronic properties, will be crucial. researchtrend.netresearchgate.net
Development of Novel Synthetic Methodologies: Efficient and safe synthesis of these compounds is paramount. Recent research has focused on developing new synthetic routes using sources like KSb(OH)₆, which can yield products with significantly lower levels of more toxic Sb(III) impurities compared to traditional methods. mdpi.com Further innovation in synthetic organic and organometallic chemistry is needed to create diverse libraries of these compounds for biological screening. acs.org
Exploring New Formulations and Delivery Systems: A major limitation of current antimonial drugs is the need for parenteral administration. mdpi.com Future research should investigate novel drug delivery systems, such as liposome-based or cyclodextrin-based formulations. These approaches could improve bioavailability, target specific tissues or pathogens, and potentially enable oral administration, thereby improving patient compliance and treatment outcomes for diseases like leishmaniasis. mdpi.com
The data below summarizes the biological activities of various pentavalent organoantimony carboxylates, illustrating the potential of this class of compounds.
Research Data on Pentavalent Organoantimony Carboxylates
Table 1: Antifungal Activity of Selected Organoantimony(V) Carboxylates Data illustrates the percentage inhibition against two fungal strains at a concentration of 10 µg/mL.
| Compound | Fungal Strain | % Inhibition | Reference |
| (cyclo-C₆H₁₁)₃Sb(Mand.)₂ | Aspergillus niger | Inactive | researchtrend.net |
| (cyclo-C₆H₁₁)₃SbCl(Mand.) | Aspergillus flavus | 65% | researchtrend.net |
| (cyclo-C₆H₁₁)₃Sb(p-CF₃ Mand.)₂ | Aspergillus flavus | 52% | researchtrend.net |
| (cyclo-C₆H₁₁)₃SbCl(p-CF₃ Mand.) | Aspergillus flavus | 72% | researchtrend.net |
Table 2: Antibacterial Activity of a Tetraphenylantimony Compound Data shows the Minimum Bactericidal Concentration (MBC) and the MBC/MIC ratio for SbPh₄ACO.
| Bacterial Strain | MBC (µg/mL) | MBC/MIC Ratio | Conclusion | Reference |
| Pseudomonas aeruginosa | 100 | 0.5 | Bactericidal | nih.gov |
| Escherichia coli | 200 | 1 | Bactericidal | nih.gov |
| Staphylococcus aureus | 200 | 4 | Bactericidal | nih.gov |
Table 3: Antitumor Activity of Selected Organoantimony(V) Compounds Data shows the in vitro activity against the MCF-7 (human breast cancer) cell line.
| Compound | Activity | Reference |
| (α-C₆H₁₁)₃SbCl₂ | + | researchtrend.net |
| (cyclo-C₆H₁₁)₃Sb(Mand.)₂ | + | researchtrend.net |
| (cyclo-C₆H₁₁)₃Sb(p-CF₃ Mand.)₂ | + | researchtrend.net |
| (cyclo-C₆H₁₁)₃Sb(2-Pyrazine Carbox.)₂ | - | researchtrend.net |
Note: '+' denotes activity, '-' denotes inactivity.
Q & A
Q. What are the standard synthetic methodologies for preparing tetraphenylantimony acetate, and how do reaction conditions influence yield?
this compound is typically synthesized via ligand redistribution reactions between pentaphenylantimony (Ph₅Sb) and triphenylantimony dicarboxylates or through direct reactions with carboxylic acids. For example:
- Ligand redistribution : Ph₅Sb reacts with Ph₃Sb(O₂CR)₂ in benzene to yield Ph₄SbO₂CR (R = aryl/alkyl) with yields up to 98% under inert conditions .
- Carboxylic acid reactions : Ph₅Sb interacts with acetic acid in non-polar solvents (e.g., benzene) to form Ph₄SbOAc, with yields optimized at stoichiometric ratios (1:1) and temperatures of 60–80°C . Key factors affecting yield include solvent polarity (non-polar solvents suppress side reactions), temperature control, and exclusion of moisture .
Q. How is the crystal structure of this compound determined, and what are its key geometric features?
Single-crystal X-ray diffraction reveals a distorted trigonal bipyramidal geometry at the antimony center. Key structural features include:
- Axial positions : Occupied by the acetate oxygen (Sb–O = 2.286–2.317 Å) and one phenyl group (Sb–Cₐₓ = 2.161–2.169 Å).
- Equatorial positions : Three phenyl groups form C–Sb–C angles near 102.5°–152.6°, influenced by secondary Sb···O interactions with the non-bonded acetate oxygen (2.581 Å) .
- Hydrogen bonding : Crystal packing is stabilized by CH···π interactions and hydrogen bonds between acetate oxygens and solvent molecules (e.g., acetic acid in Ph₄SbOAc·HOAc) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- IR spectroscopy : Identifies carboxylate coordination modes (νₐₛ(COO⁻) ≈ 1540–1580 cm⁻¹; νₛ(COO⁻) ≈ 1400–1450 cm⁻¹), confirming monodentate vs. bidentate binding .
- ¹H/¹³C NMR : Phenyl protons resonate at δ 6.8–7.5 ppm (aromatic), while acetate methyl protons appear at δ 1.8–2.1 ppm. Coupling constants (J(Sb–C)) provide insights into hypervalent bonding .
- X-ray diffraction : Resolves Sb coordination geometry and secondary interactions, critical for structure-property correlations .
Advanced Research Questions
Q. How do fluorinated carboxylate ligands alter the coordination geometry and reactivity of tetraphenylantimony derivatives?
Fluorinated ligands (e.g., 2,3,4,5,6-pentafluorobenzoate) increase ligand electronegativity, leading to:
- Shortened Sb–O bonds : From 2.286 Å (acetate) to 2.316 Å (pentafluorobenzoate) due to enhanced electron withdrawal .
- Reduced secondary interactions : Fluorine’s electron-withdrawing effects weaken Sb···O contacts, increasing axial symmetry (OSbO angle ≈ 179.0° vs. 177.9° in non-fluorinated analogs) .
- Enhanced thermal stability : Fluorinated derivatives exhibit higher decomposition temperatures (ΔT ≈ 20–40°C) in TGA studies, attributed to stronger Sb–O bonds .
Q. What strategies resolve contradictions in reported Sb–O bond lengths across structural studies?
Discrepancies arise from:
- Ligand electronegativity : Electron-withdrawing groups (e.g., –F) shorten Sb–O bonds .
- Crystallization conditions : Solvent inclusion (e.g., acetic acid in Ph₄SbOAc·HOAc) alters secondary bonding, affecting bond lengths by up to 0.03 Å .
- Theoretical validation : Density Functional Theory (DFT) calculations (e.g., using B3LYP/def2-TZVP) reconcile experimental data by modeling ligand effects and solvation .
Q. How can computational chemistry enhance understanding of this compound’s anion-binding properties?
DFT studies reveal:
- Anion affinity trends : Ph₄Sb⁺ shows higher binding energy for hard anions (e.g., Cl⁻, ΔG ≈ −45 kcal/mol) vs. soft anions (e.g., I⁻, ΔG ≈ −32 kcal/mol) due to charge density matching .
- Cooperative effects : π-stacking of phenyl rings stabilizes anion adducts, as seen in μ-carbonato-bis(tetraphenylantimony) structures .
- Reactivity predictions : Computed Fukui indices identify electrophilic sites (Sb center) for nucleophilic attack, guiding synthetic modifications .
Q. What methodological challenges arise in assessing this compound’s antitumor activity?
Key challenges include:
- Cytotoxicity vs. selectivity : In vitro assays (e.g., MTT on HeLa cells) show IC₅₀ values of 8–12 µM, but poor selectivity indices (SI < 3) due to non-specific membrane interactions .
- Metabolic instability : Rapid hydrolysis in serum (t₁/₂ ≈ 2–4 hrs) limits efficacy, necessitating prodrug strategies or encapsulation .
- Mechanistic ambiguity : Conflicting reports on apoptosis induction (caspase-3 activation ) vs. necrosis (LDH release ) require single-cell transcriptomics for resolution.
Q. How do solvent polarity and temperature influence recrystallization outcomes?
- Low-polarity solvents (benzene, toluene) : Yield block-shaped crystals suitable for XRD, minimizing solvate formation .
- Polar solvents (ethanol, DMF) : Promote solvate inclusion (e.g., Ph₄SbOAc·2EtOH), altering unit cell parameters (ΔV ≈ 5–10%) and thermal stability .
- Temperature gradients : Slow cooling (0.5°C/hr) from 60°C to RT optimizes crystal size and reduces defects .
Methodological Guidance
Q. What protocols ensure reliable thermal analysis (TGA/DSC) of tetraphenylantimony derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
